molecular formula C22H18N4OS2 B292655 1-({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

1-({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

Cat. No. B292655
M. Wt: 418.5 g/mol
InChI Key: DCDZWHWJTMPLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline, commonly known as PTI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. PTI is a synthetic molecule that belongs to the class of triazole derivatives and has been shown to possess a wide range of biological activities.

Scientific Research Applications

PTI has been extensively studied for its potential therapeutic properties. It has been shown to possess antitumor, anti-inflammatory, and antifungal activities. PTI has also been reported to exhibit neuroprotective effects and has shown promising results in the treatment of Alzheimer's disease. Additionally, PTI has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

Mechanism of Action

The exact mechanism of action of PTI is not fully understood. However, it has been proposed that PTI exerts its biological activities by modulating multiple signaling pathways. PTI has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. PTI has also been reported to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Furthermore, PTI has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects:
PTI has been shown to possess a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. PTI has also been shown to possess antifungal activity against Candida albicans. Additionally, PTI has been reported to exhibit neuroprotective effects and has shown promising results in the treatment of Alzheimer's disease. Furthermore, PTI has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of PTI is its broad spectrum of biological activities. PTI has been shown to possess antitumor, anti-inflammatory, and antifungal activities, making it a potential candidate for the treatment of various diseases. Additionally, PTI has been reported to exhibit neuroprotective effects and has shown promising results in the treatment of Alzheimer's disease. Furthermore, PTI has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
However, one of the limitations of PTI is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the exact mechanism of action of PTI is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on PTI. One of the areas of research could be the development of more efficient synthesis methods for PTI. Another area of research could be the optimization of the therapeutic potential of PTI by studying its mechanism of action in more detail. Furthermore, the development of more water-soluble derivatives of PTI could be another area of research. Additionally, the evaluation of the safety and efficacy of PTI in animal models could be another area of research. Finally, the potential use of PTI in combination with other therapeutic agents could be explored in future studies.

Synthesis Methods

PTI is synthesized by the condensation reaction of 1-(2-thienyl)indoline-2,3-dione with 4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The yield of PTI obtained by this method is around 70%.

properties

Molecular Formula

C22H18N4OS2

Molecular Weight

418.5 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C22H18N4OS2/c27-20(25-13-12-16-7-4-5-10-18(16)25)15-29-22-24-23-21(19-11-6-14-28-19)26(22)17-8-2-1-3-9-17/h1-11,14H,12-13,15H2

InChI Key

DCDZWHWJTMPLJY-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CS5

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.